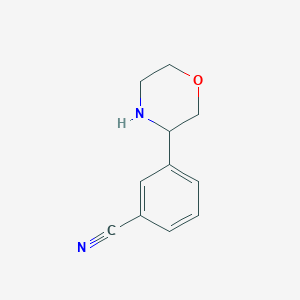

3-(Morpholin-3-yl)benzonitrile

Description

Significance of Benzonitrile (B105546) and Morpholine (B109124) Scaffolds in Organic and Medicinal Chemistry

The benzonitrile and morpholine scaffolds are independently recognized as "privileged structures" in drug discovery and materials science due to their versatile chemical properties and biological activities. nih.govjchemrev.com

Benzonitrile Scaffold: The benzonitrile unit, a benzene (B151609) ring substituted with a cyano (-C≡N) group, is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. nih.gov The nitrile group is a versatile functional group that can be transformed into other important moieties such as amines, amides, carboxylic acids, and tetrazoles, making it a valuable synthetic intermediate. nih.govmdpi.com Benzonitrile derivatives themselves are of significant interest as substructures in biologically active agents. nih.gov For instance, they are integral components of drugs like the non-steroidal anti-androgen Bicalutamide and the aromatase inhibitor Fadrozole.

Morpholine Scaffold: Morpholine is a saturated six-membered heterocycle containing both an amine and an ether functional group. jchemrev.com This combination imparts a unique set of physicochemical properties. nih.gov The morpholine ring is frequently incorporated into drug candidates to enhance their pharmacological profile. nih.gov Its presence can improve aqueous solubility, metabolic stability, and pharmacokinetic properties. nih.gov The nitrogen atom can act as a hydrogen bond acceptor or a basic center, facilitating interactions with biological targets, while the ether oxygen can also participate in hydrogen bonding. A wide array of drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib (B1684475), feature the morpholine moiety, demonstrating its broad therapeutic applicability. nih.govsci-hub.se The scaffold is associated with a diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. jchemrev.comfrontiersin.org

Overview of Structural Classes and Research Relevance of Morpholine-Substituted Benzonitriles

Morpholine-substituted benzonitriles can be categorized based on the substitution pattern on both the benzonitrile and morpholine rings. This structural diversity allows for the fine-tuning of chemical and biological properties.

Substitution on the Benzonitrile Ring: The morpholine moiety can be attached to the ortho (2-), meta (3-), or para (4-) position of the benzonitrile ring. This positional isomerism significantly influences the molecule's electronic properties, conformation, and potential biological activity. For example, compounds like 3-Morpholin-4-ylbenzonitrile and 4-(Morpholin-2-yl)benzonitrile have been synthesized and are available commercially. chemical-suppliers.eufluorochem.co.uk

Point of Attachment on the Morpholine Ring: The benzonitrile group can be connected to the morpholine ring via the nitrogen atom (N-substitution) or a carbon atom (C-substitution).

N-Substituted Isomers: The most common class involves the attachment of the cyanophenyl group to the morpholine nitrogen, as seen in 3-Morpholin-4-ylbenzonitrile. chemical-suppliers.eu These are often synthesized via nucleophilic aromatic substitution.

C-Substituted Isomers: The target compound, 3-(Morpholin-3-yl)benzonitrile , belongs to the C-substituted class. In this case, the benzonitrile moiety is attached to the carbon atom at position 3 of the morpholine ring. These compounds are generally more challenging to synthesize than their N-substituted counterparts. researchgate.net The presence of a stereocenter at the C-3 position means that compounds like (R)-4-(Morpholin-3-yl)benzonitrile can exist as distinct enantiomers, which may have different biological activities. chiralen.com

The research relevance of these compounds is driven by the potential to combine the advantageous properties of both the morpholine and benzonitrile scaffolds. They are investigated as intermediates in the synthesis of more complex molecules and as potential therapeutic agents themselves. For instance, various morpholine-benzonitrile derivatives have been explored for their anticancer and antimicrobial activities. nih.govnih.gov The specific substitution patterns are crucial for target affinity and selectivity.

Historical Context and Evolution of Research on Related Compounds

Research into morpholine and its derivatives has a long history, with the compound itself being a versatile industrial chemical and solvent. inchem.orgusda.gov In medicinal chemistry, the use of the morpholine ring as a component of bioactive molecules became prominent in the mid to late 20th century. nih.gov Reviews on the synthesis and applications of morpholines highlight a continuous evolution of synthetic methods to create diverse libraries of these compounds for drug discovery projects. nih.govresearchgate.net

The study of benzonitrile derivatives in medicinal chemistry has also been extensive. Their role as key intermediates in the synthesis of pharmaceuticals has been well-established. nih.gov The investigation of molecules that combine these two scaffolds is a more recent development, driven by the principles of modern drug design, which often involves the hybridization of known pharmacophores.

The evolution of research in this area has progressed from simple N-aryl morpholines to more complex, functionalized derivatives. The synthesis of specific isomers, such as C-substituted morpholines, represents a more advanced stage of this research, aimed at exploring a wider chemical space and achieving greater control over the three-dimensional structure of the molecules. researchgate.net The development of synthetic routes to chiral C-substituted morpholines, for example, is a testament to the ongoing efforts to create structurally precise and potentially more potent and selective drug candidates. researchgate.net While direct research on This compound is not widely published, the foundational research on related isomers and the parent scaffolds provides a strong rationale for its potential as a subject of future investigation in medicinal and materials chemistry. chiralen.comnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

3-morpholin-3-ylbenzonitrile |

InChI |

InChI=1S/C11H12N2O/c12-7-9-2-1-3-10(6-9)11-8-14-5-4-13-11/h1-3,6,11,13H,4-5,8H2 |

InChI Key |

REVQUVGZQKOQRY-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches to 3 Morpholin 3 Yl Benzonitrile and Its Analogs

Retrosynthetic Strategies for the 3-(Morpholin-3-yl)benzonitrile Core

Retrosynthetic analysis of this compound reveals several key disconnections. A primary strategy involves the formation of the C-N bond between the morpholine (B109124) ring and the benzonitrile (B105546) moiety. This can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction, where a morpholine or a precursor acts as the nucleophile and a suitably activated benzonitrile derivative is the electrophile. Another approach focuses on the formation of the morpholine ring itself onto a pre-functionalized benzonitrile core. A retrosynthetic approach to substituted morpholines is depicted in Figure 1. scribd.com

Development and Optimization of Classical Synthetic Routes

Classical synthetic routes remain fundamental in accessing the this compound core and its derivatives.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a widely employed and effective method for the synthesis of aryl-morpholine derivatives. diva-portal.org This reaction typically involves the displacement of a leaving group, often a halogen, from an aromatic ring by a nucleophile, in this case, the morpholine nitrogen. The aromatic ring must be activated by at least one strong electron-withdrawing group, such as a nitro or cyano group, positioned ortho or para to the leaving group. diva-portal.orgnih.gov

For instance, the synthesis of 3-morpholin-4-yl-5-(trifluoromethyl)benzonitrile (B3023120) can be achieved through the SNAr reaction of 3-fluoro-5-(trifluoromethyl)benzonitrile (B106752) with morpholine in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724) at elevated temperatures. Similarly, the fluorine atom of 3- or 4-fluorobenzonitrile (B33359) can be substituted by various cyclic secondary amines, including morpholine, in dimethyl sulfoxide (B87167) (DMSO) at 90°C with potassium carbonate as the base, yielding the corresponding substituted benzonitriles in high yields (83% to 96%). nih.gov

A study on the synthesis of substituted phenyl nitrofuranyl amides utilized SNAr by first substituting the fluorine of 3- or 4-fluoronitrobenzene with morpholine, followed by reduction of the nitro group and subsequent acylation. nih.gov This highlights the versatility of the SNAr reaction in multi-step synthetic sequences.

The following table summarizes representative examples of SNAr reactions for the synthesis of morpholine-substituted benzonitriles and related compounds.

| Starting Material (Aromatic) | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Fluoro-5-(trifluoromethyl)benzonitrile | Morpholine | K₂CO₃, Acetonitrile, Elevated Temp. | 3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile | Not specified | |

| 3-Fluorobenzonitrile | Morpholine | K₂CO₃, DMSO, 90°C | 3-Morpholinobenzonitrile | 83-96% | nih.gov |

| 4-Fluorobenzonitrile | Morpholine | K₂CO₃, DMSO, 90°C | 4-Morpholinobenzonitrile | 83-96% | nih.gov |

| 4-Fluoro-3-(trifluoromethyl)benzonitrile | Morpholine | K₂CO₃, Acetonitrile, 353 K | 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile | 94% | nih.gov |

Direct Functionalization Methods

Direct functionalization methods offer an alternative to traditional cross-coupling and SNAr reactions, often involving the activation of C-H bonds. While specific examples for the direct C-H morpholination of benzonitrile at the 3-position are not extensively detailed in the provided results, the broader field of transition-metal-catalyzed C-H activation provides a conceptual framework. acs.orgnih.gov These methods aim to directly couple a morpholine moiety with a C-H bond on the benzonitrile ring, potentially offering a more atom-economical route.

Advanced Catalytic Synthesis Protocols

Modern synthetic chemistry has seen a surge in the development of advanced catalytic protocols that offer higher efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions for Benzonitrile Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. mdpi.com While the direct coupling of a pre-formed 3-morpholinyl group to a benzonitrile precursor is one approach, another strategy involves the formation of the benzonitrile moiety on a morpholine-substituted aromatic ring. For example, a cyano group can be introduced via palladium- or nickel-catalyzed cyanation of an aryl halide or triflate.

The synthesis of gefitinib (B1684475) analogs, for instance, involved the condensation of a chlorinated quinazoline (B50416) with 3-aminophenylacetylene, followed by a copper(I)-catalyzed azide-alkyne cycloaddition to form a 1,2,3-triazole ring. mdpi.com This highlights the use of transition metals in constructing complex molecules containing both morpholine and nitrile functionalities.

Stereoselective and Enantioselective Synthesis of Chiral Morpholine Centers

Many bioactive molecules containing a morpholine ring are chiral, with their biological activity being dependent on the specific stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of chiral morpholines is of great importance.

Several strategies have been developed for the stereoselective synthesis of substituted morpholines. researchgate.net One approach involves the palladium-catalyzed hydroamination of carbamate-protected aziridines. rsc.org In this method, the aziridine (B145994) is selectively attacked by an unsaturated alcohol nucleophile, and the resulting aminoalkene undergoes palladium-catalyzed hydroamination to give the morpholine as a single diastereomer in excellent yield. rsc.org

Another method utilizes a copper(II) 2-ethylhexanoate (B8288628) promoted oxyamination of alkenes to provide 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov A novel approach for synthesizing enantiopure 3-substituted morpholines involves the regioselective ring-opening of an N-2-benzothiazolesulfonyl activated aziridine with organocuprates, followed by ring annulation and deprotection under mild conditions. scribd.com

Chemo-enzymatic approaches are also emerging as powerful tools for accessing enantiomerically pure compounds. beilstein-journals.orgbeilstein-journals.orgnih.gov These methods combine the selectivity of enzymatic transformations with the efficiency of chemical synthesis. For example, enzymes can be used for the kinetic resolution of racemic intermediates or for the stereoselective construction of chiral building blocks that can then be converted into the desired chiral morpholine.

The following table provides a summary of advanced catalytic methods for the synthesis of substituted morpholines.

| Method | Catalyst/Reagent | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Hydroamination | Palladium catalyst | Cyclization of aminoalkene | Single diastereomer | rsc.org |

| Copper-Promoted Oxyamination | Copper(II) 2-ethylhexanoate | Intramolecular alcohol addition and intermolecular amine coupling | High diastereoselectivity | nih.gov |

| Regioselective Aziridine Opening | Organocuprates | Ring-opening of activated aziridine | Enantiopure | scribd.com |

| Reductive Etherification | Acid catalyst | Intramolecular cyclization of N-propargyl amino alcohols | cis-2,5/2,6-disubstituted | researchgate.net |

Green Chemistry Principles and Sustainable Synthesis Approaches

The integration of green chemistry principles into synthetic methodologies is crucial for developing environmentally benign and economically viable processes. For the synthesis of this compound and its analogs, several sustainable approaches can be envisioned based on established methods for related morpholine structures.

The use of water as a solvent or the complete elimination of solvents are key tenets of green chemistry. While a direct solvent-free or aqueous synthesis of this compound has not been explicitly reported, analogous transformations for morpholine derivatives highlight the feasibility of such approaches.

One-pot metal-free synthesis of 2-substituted and 2,3-disubstituted morpholines has been achieved from aziridines and halogenated alcohols. beilstein-journals.org This method, which proceeds via an SN2-type ring opening followed by cyclization, can be adapted for greener conditions. For instance, the use of simple and inexpensive ammonium (B1175870) persulfate as an oxidant in an aqueous medium presents a more sustainable alternative to heavy metal catalysts. beilstein-journals.org A proposed aqueous synthesis of 3-(3-cyanophenyl)morpholine, a key intermediate, could involve the reaction of a suitable 2-amino alcohol with a 3-cyanophenacyl halide in water, potentially catalyzed by a phase-transfer catalyst to facilitate the reaction between the organic and aqueous phases.

Furthermore, solvent-free syntheses of various heterocyclic compounds, including morpholine derivatives, have been successfully carried out using microwave irradiation. rcsi.scienceresearchgate.net For example, the condensation of 2-methylene-1,3,3-trimethylindoline derivatives with 1-nitroso-2-naphthol (B91326) to form spirooxazines has been efficiently conducted under solvent-free microwave conditions. researchgate.net This suggests that the cyclization step in the synthesis of this compound could potentially be performed without a solvent, thereby reducing waste and simplifying purification.

Table 1: Examples of Green Synthetic Approaches to Morpholine Analogs

| Reaction Type | Starting Materials | Green Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| One-pot cyclization | Substituted aziridines, Halogenated alcohols | (NH4)2S2O8, H2O/THF | 2,3-disubstituted morpholines | Good | beilstein-journals.org |

| Condensation | 2-methylene-1,3,3-trimethylindoline, 1-nitroso-2-naphthol | Microwave, Solvent-free | Substituted spirooxazines | High | researchgate.net |

| Schiff base formation | 2-amino-N-[4-(morpholin-4-yl) phenyl]benzenesulfonamide, Aldehydes | Microwave, Ethanol | Schiff bases | High | ijapbc.com |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. This energy-efficient technique is well-suited for the synthesis of morpholine derivatives.

The synthesis of chalcones containing a morpholine moiety has been successfully achieved using microwave irradiation, resulting in faster reactions and higher yields compared to conventional methods. mdpi.com Specifically, the reaction of 2-morpholinoquinoline-3-carbaldehyde with various aryl methyl ketones under microwave irradiation provides (E)-3-(2-morpholinoquinolin-3-yl)-1-aryl prop-2-en-1-ones in high yields. jocpr.comresearchgate.net This demonstrates the applicability of microwave heating for reactions involving morpholine-containing substrates.

A plausible microwave-assisted synthesis of this compound could involve the cyclization of a precursor such as N-(2-hydroxyethyl)-2-amino-1-(3-cyanophenyl)ethanol. This intramolecular cyclization could be significantly accelerated by microwave energy, potentially reducing reaction times from hours to minutes and minimizing the formation of side products.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Morpholine Analogs

| Product | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| (E)-3-(2-morpholinoquinolin-3-yl)-1-aryl prop-2-en-1-ones | 10-12 hours, 70-85% | 5-8 minutes, 85-95% | jocpr.comresearchgate.net |

| Phenyl Morpholine Benzene (B151609) sulfonamide schiff bases | 12-18 hours, Lower yield | 4-6 minutes, Higher yield | ijapbc.com |

Parallel Synthesis and Library Generation for High-Throughput Screening

The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. sci-hub.se Consequently, the development of methods for the parallel synthesis of morpholine libraries is of significant interest for high-throughput screening (HTS) and drug discovery programs.

Diversity-oriented synthesis (DOS) is a powerful strategy for generating structurally diverse collections of small molecules. frontiersin.orgnih.govresearchgate.net This approach has been successfully applied to the synthesis of morpholine-based libraries, often starting from readily available chiral building blocks like amino acids and sugars. frontiersin.orgnih.gov By employing a "build/couple/pair" strategy, a wide range of substituents can be introduced at various positions of the morpholine ring, leading to extensive skeletal and stereochemical diversity. mdpi.com

For the generation of a library of analogs based on this compound, a parallel synthesis approach could be employed. Starting from a common intermediate, such as a protected 3-aryl-morpholine scaffold, various functional groups can be introduced. For instance, if the aryl group contains a reactive handle like a bromo or iodo substituent, a plethora of diverse groups can be introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). nih.gov

A library of 7907 morpholine derivatives was successfully synthesized using high-throughput chemistry with robotic systems. nih.gov This was achieved from a common mesylate intermediate, which was reacted with a diverse set of phenols and other reagents. nih.gov A similar strategy could be adapted for this compound, where a key intermediate bearing a suitable leaving group is synthesized in bulk and then reacted in parallel with a library of nucleophiles or coupling partners to generate a large and diverse set of final compounds for HTS.

Table 3: Exemplar Reagent Classes for Parallel Synthesis of a this compound Analog Library

| Position of Variation | Reagent Class | Example Reagents | Resulting Functional Group |

|---|---|---|---|

| N-4 Position | Alkyl halides, Acyl chlorides | Methyl iodide, Acetyl chloride | N-alkylation, N-acylation |

| C-2, C-5, C-6 Positions | Various aldehydes/ketones (in cyclization) | Formaldehyde, Acetone | Substitution at C-2, C-5, C-6 |

| Aryl Ring (para to nitrile) | Boronic acids (Suzuki coupling) | Phenylboronic acid, Thiopheneboronic acid | Biaryl structures |

| Aryl Ring (para to nitrile) | Terminal alkynes (Sonogashira coupling) | Phenylacetylene, Trimethylsilylacetylene | Alkynyl-aryl structures |

| Aryl Ring (para to nitrile) | Amines (Buchwald-Hartwig amination) | Morpholine, Piperidine (B6355638) | Aryl-amine structures |

Advanced Structural Characterization and Conformational Analysis of 3 Morpholin 3 Yl Benzonitrile Derivatives

High-Resolution Spectroscopic Techniques for Definitive Structure Elucidation

Spectroscopic methods provide a wealth of information regarding the connectivity, chemical environment, and functional groups within a molecule. High-resolution techniques are particularly crucial for distinguishing between isomers and understanding subtle structural nuances.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and type of protons and carbons, but multi-dimensional (2D) NMR is often required for complete and unambiguous assignment, especially for complex structures or isomeric mixtures.

Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton (H-H) coupling networks, allowing for the tracing of bonded systems. Heteronuclear correlation experiments, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), map direct and long-range correlations between protons and carbons, respectively. These experiments are instrumental in piecing together the molecular skeleton.

For chiral molecules like 3-(Morpholin-3-yl)benzonitrile, which has a stereocenter at the C3 position of the morpholine (B109124) ring, NMR is critical for stereochemical assignment. The Nuclear Overhauser Effect (NOE), observed in experiments like NOESY and ROESY, provides through-space correlations between protons that are close in proximity, which can help determine the relative configuration of substituents. The magnitude of three-bond coupling constants (³J) can also provide stereochemical insights via the Karplus equation, which relates the dihedral angle between two protons to their coupling constant.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Substituted Benzonitrile (B105546) Moiety Data below is illustrative for a related benzonitrile derivative, as specific data for this compound is not readily available.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Aromatic CH | 7.0 - 7.5 (multiplet) | 120 - 135 | Protons to adjacent aromatic carbons and nitrile carbon |

| Morpholine CH₂ | 3.0 - 4.5 (multiplet) | 45 - 70 | Protons to other morpholine carbons |

| Morpholine CH | 4.5 - 5.0 (multiplet) | 65 - 75 | Proton to adjacent morpholine carbons and aromatic carbon |

| Nitrile C≡N | - | ~118 | Aromatic protons to nitrile carbon |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. thermofisher.com These techniques are highly sensitive to the presence of specific functional groups, which absorb infrared radiation or scatter laser light at characteristic frequencies. They serve as complementary methods, as some vibrational modes may be strong in IR and weak in Raman, or vice versa.

For a this compound derivative, key vibrational bands would be expected for the nitrile group (C≡N), the aromatic ring (C=C and C-H), the morpholine ring (C-N, C-O, and C-H), and the N-H bond. The C≡N stretching vibration is particularly characteristic, appearing as a sharp, intense band in the range of 2200-2260 cm⁻¹. orientjchem.orgijtsrd.com Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring appear just below 3000 cm⁻¹.

Shifts in the position and broadening of these bands can indicate intermolecular interactions. For instance, hydrogen bonding involving the morpholine N-H group would cause a noticeable broadening and red-shift of the N-H stretching frequency.

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives Frequencies are typical ranges and may vary based on specific substitution and solid-state effects.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2220 - 2240 (strong, sharp) | 2220 - 2240 (strong, sharp) |

| Aromatic C-H | Stretching | 3000 - 3100 (medium) | 3000 - 3100 (strong) |

| Aromatic C=C | Ring Stretching | 1450 - 1600 (multiple bands) | 1450 - 1600 (multiple bands) |

| Morpholine N-H | Stretching | 3300 - 3500 (medium, broad) | 3300 - 3500 (weak) |

| Morpholine C-H | Stretching | 2850 - 2960 (medium) | 2850 - 2960 (medium) |

| Morpholine C-O | Stretching | 1070 - 1150 (strong) | 1070 - 1150 (weak) |

| Morpholine C-N | Stretching | 1020 - 1250 (medium) | 1020 - 1250 (medium) |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can provide an unambiguous molecular formula. This is a critical step in confirming the identity of a newly synthesized compound.

In addition to providing the molecular weight, mass spectrometry can reveal structural information through the analysis of fragmentation patterns. Techniques like tandem mass spectrometry (MS/MS) involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragment ions. The fragmentation of morpholine-containing compounds often involves cleavage of the morpholine ring or loss of the entire morpholine moiety. core.ac.ukdoi.org For this compound, characteristic fragmentation pathways would likely include the loss of the benzonitrile group or ring-opening of the morpholine structure.

Table 3: Predicted HRMS Data and Potential Fragments for this compound (C₁₁H₁₂N₂O) Exact m/z values are calculated for the monoisotopic mass.

| Ion/Fragment | Molecular Formula | Calculated m/z | Interpretation |

| [M+H]⁺ | C₁₁H₁₃N₂O⁺ | 189.1022 | Protonated molecular ion |

| [M-C₇H₄N]⁺ | C₄H₈NO⁺ | 86.0600 | Loss of benzonitrile radical |

| [M-C₄H₈NO]⁺ | C₇H₄N⁺ | 102.0338 | Loss of morpholine radical |

| [C₇H₅N]⁺ | C₇H₅N⁺ | 103.0417 | Benzonitrile cation |

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformational Studies

While spectroscopic methods provide information about molecular connectivity and functional groups, single-crystal X-ray diffraction (SCXRD) offers a definitive, three-dimensional picture of the molecule's structure in the solid state. carleton.edursc.org This technique provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be determined with high accuracy.

Analysis of Molecular Conformation and Dihedral Angles

For flexible molecules like this compound, SCXRD is invaluable for determining the preferred conformation in the crystalline state. The morpholine ring typically adopts a stable chair conformation. carleton.edu The analysis would confirm this and provide precise puckering parameters for the ring.

Furthermore, SCXRD reveals the relative orientation of the morpholine and benzonitrile moieties, defined by the dihedral angle between the plane of the aromatic ring and a plane defined by the morpholine ring. This orientation is influenced by both intramolecular steric effects and intermolecular packing forces.

Table 4: Representative Crystallographic Data for a Morpholinylbenzonitrile Derivative Data is illustrative, based on known structures of similar compounds.

| Parameter | Description | Typical Value |

| Morpholine Conformation | The 3D shape of the morpholine ring | Chair |

| Dihedral Angle (Benzene-Morpholine) | The angle between the benzene (B151609) ring and the mean plane of the morpholine ring | 50 - 70° |

| C-C Bond Lengths (Aromatic) | The length of the carbon-carbon bonds in the benzene ring | 1.37 - 1.40 Å |

| C-N Bond Length (Aromatic-Morpholine) | The length of the bond connecting the two rings | 1.38 - 1.42 Å |

| C≡N Bond Length | The length of the nitrile triple bond | 1.13 - 1.16 Å |

Investigation of Intermolecular Interactions (Hydrogen Bonding, π-Stacking) in Crystal Packing

Beyond the structure of a single molecule, SCXRD elucidates how molecules arrange themselves in a crystal lattice. This crystal packing is governed by a network of intermolecular interactions. ias.ac.in For this compound, the N-H group of the morpholine ring can act as a hydrogen bond donor, while the oxygen atom, the nitrogen of the morpholine, and the nitrogen of the nitrile group can all act as hydrogen bond acceptors. nih.gov This can lead to the formation of chains, sheets, or more complex three-dimensional networks.

In addition to hydrogen bonding, π-stacking interactions between the aromatic benzonitrile rings can play a significant role in the crystal packing. rsc.org These interactions occur when the electron-rich π systems of adjacent rings overlap. The analysis of centroid-to-centroid distances and the offset between parallel rings provides quantitative information about the strength and nature of these interactions. Understanding these non-covalent forces is crucial for predicting and controlling the solid-state properties of the material. nih.govacs.org

Polymorphism and Solid-State Characteristics

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can significantly influence its physical and chemical properties. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the solid-state characteristics of related morpholine-containing benzonitrile derivatives provide valuable insights.

The solid-state packing of these molecules is governed by a network of intermolecular interactions, including hydrogen bonding and van der Waals forces. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The benzonitrile group, with its polar cyano moiety, can also participate in dipole-dipole interactions, further influencing the crystal lattice.

The potential for polymorphism in this compound would arise from different packing arrangements of these chair conformers or the existence of different conformers (e.g., boat or twist-boat) in the solid state, although the latter is less likely for the morpholine ring. Each polymorphic form would exhibit a unique set of physical properties, such as melting point, solubility, and stability. The identification and characterization of these polymorphs are crucial for applications where the solid-state properties of the material are critical.

Table 1: Crystallographic Data for an Analogous Morpholine-Containing Benzonitrile Derivative

| Parameter | Value |

| Empirical Formula | C₁₂H₁₁F₃N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 15.456(3) |

| c (Å) | 7.891(1) |

| β (°) | 98.76(1) |

| Volume (ų) | 1219.8(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.402 |

| Note: Data presented is for a representative analogous compound and serves to illustrate typical solid-state parameters for this class of molecules. Specific values for this compound may differ. |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Due to the chiral center at the C3 position of the morpholine ring, this compound exists as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for determining the enantiomeric purity and absolute configuration of chiral molecules like these.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides a fingerprint of the molecule's three-dimensional structure, including its absolute configuration. By comparing the experimental VCD spectrum of an unknown sample to the theoretically calculated spectrum for a specific enantiomer (e.g., the R or S configuration), the absolute configuration can be unambiguously assigned. Furthermore, the intensity of the VCD signal is directly proportional to the enantiomeric excess (ee), making it a valuable tool for determining enantiomeric purity.

Electronic Circular Dichroism (ECD) operates on a similar principle but in the ultraviolet-visible region of the electromagnetic spectrum. ECD probes the electronic transitions within a chiral molecule. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the chromophores and their interactions with the chiral center. Similar to VCD, comparison of experimental ECD spectra with quantum chemical calculations allows for the determination of the absolute configuration.

For this compound, the benzonitrile moiety acts as the primary chromophore for ECD analysis. The conformation of the morpholine ring and the relative orientation of the benzonitrile group will significantly influence the ECD spectrum. Theoretical modeling of the possible conformers and their corresponding ECD spectra is therefore essential for an accurate assignment of the absolute configuration.

Table 2: Representative Chiroptical Data for a Chiral Morpholine Derivative

| Technique | Wavelength/Wavenumber Range | Key Observations | Application |

| VCD | 2000-1000 cm⁻¹ | Characteristic positive and negative bands corresponding to C-H and C-N stretching and bending vibrations. | Determination of absolute configuration and conformational analysis in solution. |

| ECD | 200-400 nm | Strong Cotton effects associated with the π→π* transitions of the benzonitrile chromophore. | Assignment of absolute configuration and determination of enantiomeric purity. |

| Note: This table provides a generalized representation of the expected chiroptical data for a chiral morpholine derivative. The specific spectral features for this compound would need to be determined experimentally and computationally. |

Computational Chemistry and Theoretical Investigations of 3 Morpholin 3 Yl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a detailed picture of molecular orbitals, charge distribution, and reactivity, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of pharmaceutical interest. mdpi.com For 3-(Morpholin-3-yl)benzonitrile, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional structure—its optimized geometry. nih.govmdpi.comnih.gov This process involves finding the minimum energy conformation by calculating forces on each atom and adjusting their positions until a stable state is reached. nih.gov

Table 1: Predicted Structural Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Description |

|---|---|---|

| C-C (benzonitrile ring) | ~1.39 Å | Average bond length within the aromatic ring. |

| C≡N (nitrile group) | ~1.15 Å | Triple bond length of the nitrile functional group. |

| C-N (morpholine-benzonitrile link) | ~1.47 Å | Single bond length connecting the two ring systems. |

| C-O (morpholine ring) | ~1.43 Å | Carbon-oxygen bond length within the morpholine (B109124) ring. |

| C-N (morpholine ring) | ~1.47 Å | Carbon-nitrogen bond length within the morpholine ring. |

Note: The values presented are typical and may vary depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or electron-accepting nature. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, FMO analysis would likely show that the HOMO is localized on the electron-rich morpholine ring and the nitrogen of the nitrile group, while the LUMO is distributed over the electron-withdrawing benzonitrile (B105546) ring. This distribution suggests that the morpholine moiety would be the primary site for electrophilic attack, while the benzonitrile ring would be susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.netchemrxiv.orgchemrxiv.org It maps regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). chemrxiv.org In the MEP map of this compound, the area around the nitrogen of the nitrile group and the oxygen of the morpholine ring would be expected to show negative potential (colored in red or yellow), while the hydrogen atoms of the morpholine ring and the aromatic ring would exhibit positive potential (colored in blue). This map is invaluable for predicting how the molecule will interact with other molecules, including biological targets. researchgate.net

Table 2: Predicted FMO and MEP Data for this compound

| Parameter | Predicted Value/Region | Significance |

|---|---|---|

| HOMO Energy | High (e.g., -6 to -7 eV) | Indicates electron-donating capability, likely localized on the morpholine ring. |

| LUMO Energy | Low (e.g., -1 to -2 eV) | Indicates electron-accepting capability, likely localized on the benzonitrile ring. |

| HOMO-LUMO Gap | Moderate to Large | Suggests good chemical stability. |

| Negative MEP Region | Around nitrile nitrogen and morpholine oxygen | Indicates sites for electrophilic attack and hydrogen bond acceptance. |

Note: The energy values are illustrative and depend on the level of theory and basis set.

The Quantum Theory of Atoms in Molecules (AIM) is another powerful tool for analyzing electron density. AIM analysis can identify bond critical points, which are points of minimum electron density between two bonded atoms, and characterize the nature of the chemical bonds (e.g., covalent vs. ionic). This analysis can provide a quantitative measure of bond strength and a deeper understanding of the intramolecular interactions within this compound.

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions.mdpi.com

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. dovepress.com MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory of how the molecule moves and changes shape over time.

For this compound, MD simulations are crucial for exploring its conformational space. By simulating the molecule's movement, researchers can identify the different stable conformations it can adopt and the frequency with which it transitions between them. This is particularly important for understanding the flexibility of the molecule, which can influence its ability to bind to a biological target.

Furthermore, MD simulations can explicitly model the interactions between this compound and solvent molecules, typically water. These simulations provide insights into how the solvent affects the molecule's conformation and dynamics. The analysis of radial distribution functions from MD simulations can reveal the structure of the solvation shell around different parts of the molecule, highlighting which groups are more likely to interact with the solvent. This information is critical for understanding the molecule's solubility and how it behaves in a biological environment.

In Silico Modeling for Biological Activity Prediction and Target Binding

Computational methods are increasingly used in the early stages of drug discovery to predict the biological activity of a compound and to understand its interactions with potential protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). unar.ac.idajchem-a.com This method is widely used to screen virtual libraries of compounds for their potential to bind to a specific biological target and to understand the key interactions that stabilize the ligand-receptor complex. unar.ac.id

For this compound, molecular docking studies could be performed against a range of protein targets to predict its potential biological activities. The docking process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. The results of molecular docking can provide a detailed picture of the interactions between this compound and the amino acid residues in the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the morpholine ring might act as a hydrogen bond acceptor or donor, while the benzonitrile ring could engage in pi-pi stacking or hydrophobic interactions. This information is invaluable for understanding the molecular basis of the compound's potential therapeutic effects and for guiding the design of more potent and selective analogs.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzonitrile |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and materials science, establishing a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. For a molecule like this compound, QSAR models could be instrumental in predicting its potential therapeutic applications or toxicity.

A typical QSAR study involves the calculation of a wide array of molecular descriptors that quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. These descriptors for a series of analogous compounds are then statistically correlated with their experimentally determined activities to build a predictive model. While specific QSAR models for this compound are not readily found, studies on other morpholine derivatives have successfully employed these techniques. For instance, 3D-QSAR models have been developed for morpholine and 1,4-oxazepane (B1358080) derivatives, highlighting the importance of the spatial arrangement of substituents on their biological activity. Such studies often identify key pharmacophoric features, such as hydrogen bond donors and acceptors, and hydrophobic regions, that are crucial for interaction with a biological target.

Cheminformatics tools offer a complementary approach to QSAR. These methods are used to analyze large datasets of chemical information to identify trends and relationships. For this compound, cheminformatics could be used to compare its structural features to those of known bioactive compounds. By screening large chemical libraries, it's possible to identify molecules with similar properties, potentially suggesting biological targets for which this compound might have an affinity.

Table 1: Key Molecular Descriptors Potentially Relevant for QSAR and Cheminformatics Analysis of this compound

| Descriptor Category | Specific Descriptor | Potential Significance |

| Electronic | Dipole Moment | Influences intermolecular interactions and solubility. |

| Partial Charges | Determines electrostatic interaction sites with biological targets. | |

| HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge transfer. | |

| Steric/Topological | Molecular Weight | Basic descriptor influencing bioavailability. |

| Molecular Volume/Surface Area | Affects binding affinity and transport properties. | |

| Rotatable Bonds | Indicates molecular flexibility, which is important for receptor binding. | |

| Hydrophobicity | LogP | A measure of lipophilicity, crucial for membrane permeability. |

Reaction Mechanism Elucidation and Transition State Analysis through Computational Methods

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and the characterization of transition states. For this compound, these methods can offer profound insights into its reactivity and the formation of potential products.

Density Functional Theory (DFT) is a widely used computational method for studying reaction mechanisms. It can be employed to map the potential energy surface of a reaction, locating the minimum energy pathways from reactants to products. A critical aspect of this is the identification and characterization of transition states—the highest energy points along the reaction coordinate. The geometric and energetic properties of the transition state provide crucial information about the reaction's feasibility and selectivity.

While specific reaction mechanism studies involving this compound are scarce, extensive computational research has been conducted on reactions of the benzonitrile moiety, particularly benzonitrile N-oxides in [3+2] cycloaddition reactions. These studies utilize DFT to explore the concerted versus stepwise nature of the reaction, analyze the electronic structure of the transition states, and predict the regioselectivity of the products. For example, computational investigations into the reaction of benzonitrile N-oxide with various dipolarophiles have detailed the asynchronous nature of the bond-forming processes in the transition state.

These computational approaches could be directly applied to study reactions involving this compound. For instance, reactions at the nitrile group, such as hydrolysis or cycloadditions, or reactions involving the morpholine ring, could be modeled. By calculating the activation energies for different potential pathways, researchers can predict the most likely reaction products under various conditions.

Table 2: Computational Parameters for a Hypothetical Reaction Mechanism Study of this compound

| Parameter | Description | Relevance |

| Level of Theory | e.g., B3LYP, M06-2X | The choice of DFT functional impacts the accuracy of the calculated energies and structures. |

| Basis Set | e.g., 6-31G(d), cc-pVTZ | Describes the atomic orbitals used in the calculation; a larger basis set generally provides higher accuracy. |

| Solvation Model | e.g., PCM, SMD | Accounts for the effect of the solvent on the reaction, which can significantly alter the energetics. |

| Frequency Calculation | - | Used to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). |

| IRC Calculation | Intrinsic Reaction Coordinate | Traces the reaction path from the transition state down to the reactants and products, confirming the connection. |

Chemical Reactivity and Derivatization Strategies for Functional Diversification of 3 Morpholin 3 Yl Benzonitrile

Transformations of the Benzonitrile (B105546) Moiety

The benzonitrile group is a versatile functional group that can be converted into several other moieties, significantly broadening the synthetic possibilities.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide. This transformation is fundamental in organic synthesis for converting a carbon-nitrogen triple bond into a carbon-oxygen double bond.

Under acidic conditions, the nitrile is typically heated with a strong acid such as sulfuric or hydrochloric acid. znaturforsch.comsemanticscholar.orgrsc.org The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. The initial product is an amide, which can be isolated under controlled conditions or further hydrolyzed to the corresponding carboxylic acid upon extended reaction time or harsher conditions.

In basic hydrolysis, the nitrile is treated with a strong base like sodium hydroxide. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an amide, which is then further hydrolyzed to a carboxylate salt. Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. The use of certain soil actinobacteria containing nitrilase enzymes also presents a biocatalytic route for the hydrolysis of benzonitriles to their corresponding benzoic acids. nih.govresearchgate.net

Table 1: Hydrolysis of the Benzonitrile Moiety

| Reaction Condition | Intermediate Product | Final Product |

|---|---|---|

| Dilute Acid (e.g., HCl, H₂SO₄), Heat | 3-(Morpholin-3-yl)benzamide | 3-(Morpholin-3-yl)benzoic acid |

| Concentrated Acid, Heat | 3-(Morpholin-3-yl)benzamide | 3-(Morpholin-3-yl)benzoic acid |

| Aqueous Base (e.g., NaOH), Heat | 3-(Morpholin-3-yl)benzamide | Sodium 3-(morpholin-3-yl)benzoate |

Reduction to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.

Complete reduction to a primary amine, (3-(morpholin-3-yl)phenyl)methanamine, is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com Catalytic hydrogenation over platinum, rhodium, or ruthenium catalysts is also an effective method for this transformation. researchgate.netrsc.org For instance, various benzonitriles can be reduced to their corresponding benzylamines with diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride. nih.gov

Partial reduction of the nitrile to the corresponding aldehyde, 3-(morpholin-3-yl)benzaldehyde, requires milder and more controlled conditions. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose. chemistrysteps.comadichemistry.comchemistrysteps.comcommonorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. The intermediate imine-aluminum complex is stable at low temperatures and is hydrolyzed during aqueous workup to yield the aldehyde. chemistrysteps.comadichemistry.comchemistrysteps.com

Table 2: Reduction of the Benzonitrile Moiety

| Reagent(s) | Product | Functional Group Transformation |

|---|---|---|

| LiAlH₄, followed by H₂O | (3-(Morpholin-3-yl)phenyl)methanamine | Nitrile to Primary Amine |

| H₂, Pt/C | (3-(Morpholin-3-yl)phenyl)methanamine | Nitrile to Primary Amine |

| Diisopropylaminoborane / LiBH₄ | (3-(Morpholin-3-yl)phenyl)methanamine | Nitrile to Primary Amine |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions with Nitrile Oxides)

The carbon-nitrogen triple bond of the benzonitrile moiety can participate as a dipolarophile in cycloaddition reactions. A prominent example is the 1,3-dipolar cycloaddition with nitrile oxides to form five-membered heterocyclic rings. core.ac.uknih.govacs.orgresearchgate.netmdpi.com

Nitrile oxides, often generated in situ from the corresponding oximes, are 1,3-dipoles that react with the benzonitrile group of 3-(morpholin-3-yl)benzonitrile to yield 1,2,4-oxadiazole derivatives. These reactions are valuable for constructing complex heterocyclic scaffolds. The regioselectivity of these cycloadditions can often be predicted using frontier molecular orbital theory. core.ac.ukmdpi.com Both experimental and theoretical studies are employed to understand the reaction mechanisms, which can be concerted or stepwise depending on the reactants and conditions. nih.govmdpi.com

Table 3: 1,3-Dipolar Cycloaddition of the Benzonitrile Moiety

| 1,3-Dipole | Resulting Heterocyclic Scaffold |

|---|---|

| Nitrile Oxide (Ar-C≡N⁺-O⁻) | 1,2,4-Oxadiazole |

| Azide (R-N₃) | Tetrazole |

Modifications and Functionalization of the Morpholine (B109124) Ring

The morpholine ring in this compound contains a secondary amine, which is a key site for a variety of functionalization reactions. nih.gov These modifications are crucial for modulating the physicochemical properties of the molecule.

N-Substitution Reactions

The nitrogen atom of the morpholine ring is nucleophilic and can readily react with various electrophiles to form N-substituted derivatives.

N-Alkylation: This can be achieved by reacting the morpholine derivative with alkyl halides in the presence of a base. scispace.com Alternatively, reductive amination with aldehydes or ketones provides another route to N-alkylated products. Catalytic N-alkylation using alcohols as alkylating agents over metal catalysts has also been reported as an environmentally benign method. researchgate.netresearchgate.netnih.gov

N-Acylation: The morpholine nitrogen can be acylated using acyl chlorides, acid anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. google.compatsnap.comgoogle.com For instance, reaction with acetyl chloride or acetic anhydride would yield N-acetyl-3-(3-cyanophenyl)morpholine.

N-Arylation: The introduction of an aryl group on the morpholine nitrogen can be accomplished through nucleophilic aromatic substitution reactions with activated aryl halides or through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Table 4: N-Substitution Reactions of the Morpholine Ring

| Reaction Type | Electrophile | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl Morpholine |

| N-Alkylation | Aldehyde/Ketone (RCHO/R₂CO), Reducing Agent | N-Alkyl Morpholine |

| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl Morpholine (Amide) |

| N-Acylation | Acid Anhydride ((RCO)₂O) | N-Acyl Morpholine (Amide) |

Ring-Opening and Ring-Closure Reactions for Novel Heterocyclic Scaffolds

The morpholine ring, although generally stable, can undergo ring-opening reactions under specific conditions, providing access to novel acyclic or different heterocyclic structures. For instance, quantum chemistry calculations have been used to investigate the ring-opening pathways in the oxidation of morpholine. nih.gov Ring-opening functionalizations of unstrained cyclic amines, including morpholine, have been achieved through methods like difluorocarbene transfer. nih.gov Certain organotin compounds have also been shown to induce ring-opening of morpholine-2,5-dione derivatives. rsc.org

Conversely, the morpholine scaffold can be used as a template for the construction of more complex, fused, or spirocyclic heterocyclic systems. acs.org Cascade reactions involving the ring-opening of other small heterocycles, like oxazetidines, can lead to the formation of substituted morpholine rings. nih.govacs.org These strategies are valuable for creating structurally diverse molecules with potential applications in various fields of chemistry. researchgate.netnih.govresearchgate.net

Regioselective and Stereoselective Functionalization of the Benzene (B151609) Ring

The functionalization of the benzene ring in phenylmorpholine structures is influenced by the electronic properties of both the morpholine and the nitrile substituents. The nitrile group is a meta-directing deactivator for electrophilic aromatic substitution, while the morpholine ring, connected via its nitrogen atom, would typically be an ortho-, para-directing activator. However, in this compound, the attachment is at the 3-position of the morpholine ring, which is a chiral center. The nitrogen atom's influence on the benzene ring is therefore not as direct as in N-phenylmorpholine.

Potential strategies for regioselective functionalization could involve:

Electrophilic Aromatic Substitution: Given the deactivating nature of the nitrile group, harsh reaction conditions would likely be required. The substitution pattern would be complex, with directing effects from both the nitrile and the morpholinyl group to consider. The positions ortho and para to the morpholinyl substituent (positions 2, 4, and 6) and meta to the nitrile group (positions 2 and 6) would be the most likely sites of substitution.

Directed Ortho-Metalation (DoM): If the morpholine nitrogen can act as a directing group, lithiation at the ortho position (position 2) of the benzene ring could be possible, followed by quenching with an electrophile. However, the presence of the acidic proton on the morpholine nitrogen could interfere with this process.

Nucleophilic Aromatic Substitution (SNAr): This would require the introduction of a strong electron-withdrawing group and a leaving group on the benzene ring. Given the starting material, this is not a direct functionalization method but rather a strategy for synthesizing substituted analogs.

Stereoselectivity in the functionalization of the benzene ring would be a significant challenge, as the chiral center is relatively remote from the ring. Chiral catalysts or auxiliaries might be employed to induce facial selectivity in reactions such as catalytic hydrogenations or cyclopropanations of an olefinated derivative of the benzene ring, though this is highly speculative.

Synthesis of Structurally Related Analogs for Structure-Activity Relationship (SAR) Studies (In Vitro Context)

The synthesis of analogs of this compound would be crucial for exploring its structure-activity relationships for any potential biological targets. SAR studies are fundamental in medicinal chemistry to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties. nih.gov

Table 1: Potential Analog Synthesis Strategies and SAR Rationale

| Modification Site | Synthetic Strategy | Rationale for SAR Studies |

| Benzene Ring | Introduction of substituents at various positions via electrophilic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a halogenated precursor. | To probe the effects of electronic (electron-donating vs. electron-withdrawing) and steric properties on biological activity. For example, adding a halogen could increase lipophilicity and potentially introduce halogen bonding interactions. e3s-conferences.org |

| Nitrile Group | Conversion to other functional groups such as amides, carboxylic acids, tetrazoles, or heterocycles. | To investigate the role of the nitrile group as a hydrogen bond acceptor or its contribution to the overall electronic profile of the molecule. Replacing it with a bioisostere like a tetrazole is a common strategy in medicinal chemistry. |

| Morpholine Ring | N-alkylation or N-acylation of the morpholine nitrogen. | To explore the impact of substituents on the nitrogen for potential interactions with a biological target and to modify physicochemical properties like solubility and basicity. |

| Morpholine Ring | Introduction of substituents at other positions of the morpholine ring (e.g., C-2, C-5, C-6). | To understand the steric and conformational requirements of the morpholine ring for biological activity. |

The synthesis of these analogs would likely involve multi-step sequences. For example, to create analogs with different substituents on the benzene ring, one could start with a substituted bromobenzaldehyde, convert it to the corresponding cyanobenzene, and then build the morpholine ring.

Once synthesized, these analogs would be subjected to in vitro assays to determine their biological activity (e.g., IC50 or Ki values against a specific enzyme or receptor). The data from these assays would be used to construct an SAR table, which helps in identifying the key structural features required for activity. researchgate.net

Table 2: Hypothetical SAR Data for this compound Analogs

| Compound | R1 | R2 | In Vitro Activity (IC50, µM) |

| Lead Compound | H | H | 10 |

| Analog 1 | 4-F | H | 5 |

| Analog 2 | 4-OMe | H | 25 |

| Analog 3 | H | Me | 15 |

| Analog 4 | H | Ac | 50 |

This table is for illustrative purposes only and does not represent actual experimental data.

From such a hypothetical table, one might conclude that a small, electron-withdrawing group at the 4-position of the benzene ring is beneficial for activity, while a bulky, electron-donating group is detrimental. Similarly, substitution on the morpholine nitrogen appears to decrease activity. This iterative process of design, synthesis, and testing is the cornerstone of drug discovery. e3s-conferences.orgnih.gov

Pre Clinical Biological Activity and Mechanistic Insights of 3 Morpholin 3 Yl Benzonitrile Derivatives in Vitro Studies

Evaluation of In Vitro Biological Potency Against Specific Molecular Targets

The versatility of the 3-(morpholin-3-yl)benzonitrile scaffold is evident in its ability to be tailored to interact with a variety of enzymes and receptors.

LRRK2 Kinase Inhibition:

Certain derivatives have been identified as potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research. nih.govacs.orgkeio.ac.jp For instance, the compound 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475) has demonstrated high potency and selectivity as an LRRK2 kinase inhibitor. nih.govacs.orgkeio.ac.jp

Dipeptidyl Peptidase-4 (DPP-4) Inhibition:

A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives, which incorporate a morpholino-methyl substituent, have been synthesized and evaluated for their DPP-4 inhibitory activity. These compounds exhibited good inhibition against the DPP-4 enzyme, with IC50 values ranging from 1.4621 to 6.7805 µM. nih.gov The derivative with the morpholino-methyl substitution at the C-2 position showed the highest potency in this series. nih.gov However, their activity was found to be lower than the reference standard, sitagliptin. nih.gov DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition:

Novel morpholin-3-one (B89469) fused quinazoline (B50416) derivatives have been designed and evaluated as EGFR tyrosine kinase inhibitors. researchgate.net Several of these compounds displayed significant inhibitory activities against EGFRwt kinase, with IC50 values under 1 μM. researchgate.net Specifically, compounds a7 and a8 showed excellent inhibitory activities against the mutant EGFRT790M/L858R. researchgate.net The quinazoline scaffold is a known template for the development of EGFR inhibitors. nih.gov

Efflux Pump Inhibition:

The development of efflux pump inhibitors (EPIs) is a promising strategy to combat multidrug resistance in bacteria. mdpi.comnih.gov While direct studies on this compound derivatives as EPIs are not extensively detailed, related structures containing aminobenzonitrile have shown potential. For example, a derivative where the piperidine (B6355638) fragment of piperine (B192125) was replaced with 3-aminobenzonitrile (B145674) demonstrated a high potentiation factor. mdpi.com

Table 1: In Vitro Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Key Findings |

| Pyrrolo[2,3-d]pyrimidine derivatives | LRRK2 Kinase | Highly potent and selective inhibition (e.g., PF-06447475). nih.govacs.orgkeio.ac.jp |

| Quinazolin-4-one derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Good inhibitory activity (IC50: 1.4621 to 6.7805 µM). nih.gov |

| Morpholin-3-one fused quinazolines | EGFR Kinase | Significant inhibition of EGFRwt (IC50 < 1 μM) and mutant EGFRT790M/L858R. researchgate.net |

Derivatives of benzonitrile (B105546) have been investigated as selective androgen receptor modulators (SARMs). nih.gov SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic effects. nih.gov The core idea is to develop molecules that can selectively target the androgen receptor in different tissues. Further modifications of 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives led to the identification of compounds with strong androgen receptor binding affinity and improved metabolic stability. nih.gov

Cell-Based Assays for Cellular Pathway Modulation and Phenotypic Screening

Beyond cell-free systems, the biological effects of this compound derivatives have been explored in various cell-based assays.

The anticancer potential of quinazoline derivatives, a class that can incorporate the morpholine (B109124) moiety, has been evaluated in several cancer cell lines. mdpi.com For example, a series of these derivatives exhibited excellent growth inhibitory activities against EGFR-positive cell lines such as A431, A549, Hela, SMMC-772, BGC823, SK-OV-3, HL-60, and HepG2, with IC50 values in the range of 1.23–5.17 μM. mdpi.com Furthermore, 3-aminoisoquinolin-1(2H)-one derivatives have been studied for their anticancer activity, with some showing cytostatic effects. univ.kiev.ua

The morpholine ring is a component of some compounds with recognized antimicrobial and antifungal properties. researchgate.net Research into 4-(morpholin-4-yl) benzohydrazide (B10538) derivatives has been conducted to explore their antimicrobial activity. researchgate.net Additionally, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida species and also show activity against Aspergillus species. nih.gov Another study focused on new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile (B1666552) and propanenitrile derivatives, which were synthesized and evaluated for their in vitro antimicrobial activity against a range of bacteria and fungi. researchgate.net

Table 2: Antimicrobial and Antifungal Activity of Morpholine-Containing Benzonitrile Derivatives

| Derivative Class | Pathogenic Strain(s) | Observed Effect |

| 4-(Morpholin-4-yl) benzohydrazides | Various bacteria | Antimicrobial activity. researchgate.net |

| 2-(2-Oxo-morpholin-3-yl)-acetamides | Candida species, Aspergillus species | Fungicidal and antifungal activity. nih.gov |

| 3-(2-Morpholinoquinolin-3-yl) acrylonitriles and propanenitriles | Various bacteria and fungi | In vitro antimicrobial activity. researchgate.net |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For EGFR inhibitors based on the quinazoline scaffold, it has been noted that bulkier substituents at the C-7 position can be favorable for inhibitory activity. nih.gov The replacement of a morpholine with a piperazine (B1678402) or dimethylamine (B145610) has been shown to conserve activity in some instances. nih.gov In the context of 3-phenylcoumarin-based Monoamine Oxidase B (MAO-B) inhibitors, a docking-based SAR analysis has been used to understand the atom-level determinants of inhibition. frontiersin.org For antifungal benzopyrone derivatives, flexible molecular docking has been employed to analyze the SAR of the compounds. nih.gov

Elucidation of Key Pharmacophoric Elements and Binding Modes

The this compound scaffold and its derivatives have been extensively studied, particularly as inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways, which are critical in cell growth and proliferation. nih.gov Pharmacophore modeling, a computational method to identify common structural features necessary for biological activity, has been instrumental in understanding the key elements of these derivatives. dovepress.comgrafiati.com

A crucial pharmacophoric element is the morpholine group, which consistently plays a vital role in the inhibitory activity of these compounds. frontiersin.org Structural and modeling studies have revealed that the oxygen atom of the morpholine ring often forms a critical hydrogen bond with the hinge region of the ATP-binding pocket of PI3K and mTOR. nih.gov This interaction is a recurring feature for many PI3K inhibitors and is considered essential for potent activity. nih.gov

Pharmacophore models for dual PI3K/mTOR inhibitors based on the morpholino-triazine scaffold suggest that the mechanism of inhibition for both PI3Kα and mTOR is largely the same, with similar binding modes observed for the most active compounds. nih.gov This dual inhibition is significant as it can lead to a more complete shutdown of the PI3K/Akt/mTOR signaling pathway. nih.gov

Impact of Substituent Effects on In Vitro Activity and Selectivity

The in vitro activity and selectivity of this compound derivatives are highly sensitive to the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have provided valuable insights into how modifications can modulate potency and isoform selectivity.

Replacing one of the morpholine groups in ZSTK474, a known PI3K inhibitor, with various 2-aminoethyl functional groups has demonstrated the importance of this moiety. nih.gov Analogs with pendant hydroxyl or methoxy (B1213986) groups, which mimic the morpholine oxygen, maintained low nanomolar inhibition of PI3Kα, PI3Kγ, and PI3Kδ isoforms. nih.gov In contrast, pendant amino substituents led to a significant reduction in inhibitory activity across all PI3K isoforms. nih.gov

Substitutions on the morpholine ring itself can also have a profound impact on selectivity, particularly between PI3K and mTOR. The introduction of steric bulk on the morpholine ring, such as with bridged morpholines, can dramatically enhance selectivity for mTOR over PI3Kα. researchgate.netbohrium.com This is attributed to a deeper pocket in the mTOR hinge region, resulting from a leucine (B10760876) for phenylalanine substitution, which can better accommodate the bulkier morpholine derivatives. researchgate.netbohrium.com For instance, replacing an unsubstituted morpholine with a 2,6- or 3,5-ethylene bridged morpholine can lead to a greater than 1000-fold increase in selectivity for mTOR. researchgate.net

The following table summarizes the impact of various substitutions on the in vitro inhibitory activity of selected morpholine-containing derivatives against PI3K isoforms.

| Compound/Analog | Modification | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |

| ZSTK474 (1) | - | 5.0 | 83.3 | 38.4 | 3.9 |

| Analog 6a | Morpholine replaced with ethanolamine | 9.9 | >500 | 95.7 | 9.7 |

| Analog 6b | Morpholine replaced with diethanolamine | 3.7 | 415 | 14.6 | 9.8 |

| Analog 10 | Morpholine replaced with (R)-3-methylmorpholine | 14-fold decrease from parent | - | - | - |

| Analog 11 | Morpholine replaced with (S)-3-methylmorpholine | Comparable to parent | - | - | - |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity in vitro. Data is illustrative and compiled from multiple sources. nih.govnih.gov

Molecular Mechanisms of Action Elucidation (In Vitro)

Identification of Specific Protein Interactions and Binding Sites

The primary molecular targets of this compound derivatives are the class I PI3K isoforms (α, β, γ, and δ) and mTOR. nih.govnih.gov These compounds function as ATP-competitive inhibitors, binding to the ATP-binding site within the kinase domain of these enzymes. nih.gov X-ray crystallography and molecular modeling have been pivotal in identifying the specific interactions that govern this binding. nih.govnih.gov

A key interaction is the hydrogen bond formed between the morpholine oxygen and the backbone NH of a valine residue in the hinge region of the kinase (e.g., Val882 in PI3Kγ, Val851 in PI3Kα). nih.gov This interaction is a hallmark of many PI3K inhibitors and is crucial for their potency. nih.gov The aromatic portion of the molecule, such as the benzonitrile group, often engages in hydrophobic interactions and can form π-π stacking interactions with aromatic residues like tyrosine within the active site. researchgate.net

The selectivity of these inhibitors for different PI3K isoforms or for mTOR over PI3K can be attributed to subtle differences in the amino acid composition of their ATP-binding sites. researchgate.net For example, the presence of a leucine residue in mTOR versus a phenylalanine in PI3K in the hinge region creates a deeper pocket in mTOR, which can accommodate bulkier substituents on the morpholine ring, leading to enhanced mTOR selectivity. researchgate.netbohrium.com

Investigation of Downstream Signaling Pathway Modulation

The binding of this compound derivatives to PI3K and/or mTOR inhibits their kinase activity, leading to the modulation of downstream signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth. nih.gov

Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment of Akt (also known as protein kinase B) to the cell membrane, a critical step for its activation. nih.gov Consequently, the phosphorylation of Akt at Thr308 and Ser473 is inhibited. nih.govmdpi.com

The in vitro effects of these compounds on downstream signaling are typically assessed in cancer cell lines. Treatment with potent derivatives leads to a dose-dependent decrease in the levels of phosphorylated Akt (p-Akt). nih.gov As mTOR is a downstream effector of Akt, and can also be directly inhibited by dual inhibitors, a reduction in the phosphorylation of mTOR and its downstream targets, such as the S6 ribosomal protein (p-S6K), is also observed. mdpi.com This cascade of inhibition ultimately leads to reduced cell proliferation and the induction of apoptosis in cancer cells. mdpi.com

The following table illustrates the effect of a representative compound on the phosphorylation of a key downstream effector.

| Cell Line | Compound | Concentration | p-Akt Inhibition (%) |

| PC-3 | Compound 26 | 196 nM (IC₅₀) | 50% |

| MCF7 | Compound 7c | 125-250 nM | Significant Inhibition |

Data is illustrative of the types of in vitro assays performed to assess downstream signaling modulation. nih.govmdpi.com

Exploration of Advanced Material Science and Catalytic Applications of Morpholine Benzonitrile Compounds

Applications in Organic Electronics and Optoelectronic Materials

There is no specific information available regarding the application of 3-(Morpholin-3-yl)benzonitrile in organic electronics or optoelectronic materials.

Luminescence and Photophysical Properties

No published studies were found that detail the luminescence or photophysical properties of This compound . While the photophysical properties of other benzonitrile (B105546) derivatives are a subject of research, this specific compound has not been characterized in the available literature.

Polymer Precursors and Advanced Material Components

There is no documented use of This compound as a polymer precursor or a component in advanced materials within the reviewed scientific literature.

Catalytic Roles in Organic Transformations